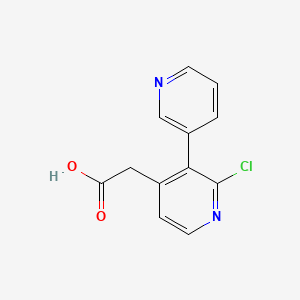
3,7-difluoro-2-nitro-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Difluoro-2-nitro-9H-fluoren-9-one is a fluorinated derivative of fluorenone, a compound known for its applications in organic synthesis and material science. The presence of fluorine atoms and a nitro group in its structure imparts unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-difluoro-2-nitro-9H-fluoren-9-one typically involves the fluorination of fluorenone derivatives. One common method includes the nitration of 3,7-difluoro-9H-fluoren-9-one using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,7-Difluoro-2-nitro-9H-fluoren-9-one undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 3,7-diamino-9H-fluoren-9-one.
Substitution: 3,7-dimethoxy-2-nitro-9H-fluoren-9-one.
Oxidation: this compound derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
3,7-Difluoro-2-nitro-9H-fluoren-9-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,7-difluoro-2-nitro-9H-fluoren-9-one involves its interaction with molecular targets through its nitro and fluorine functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can engage in strong hydrogen bonding and electrostatic interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,7-Difluoro-9H-fluoren-9-one: Lacks the nitro group, resulting in different reactivity and applications.
2,7-Dinitro-9H-fluoren-9-one: Contains two nitro groups, leading to distinct chemical properties and uses.
3,6-Dibromo-9H-fluoren-9-one: Brominated derivative with different electronic and steric effects.
Uniqueness
3,7-Difluoro-2-nitro-9H-fluoren-9-one is unique due to the specific positioning of the fluorine and nitro groups, which confer distinct chemical reactivity and potential applications in various fields. Its combination of fluorine and nitro functionalities makes it a versatile compound for research and industrial purposes.
Properties
CAS No. |
6942-44-5 |
|---|---|
Molecular Formula |
C13H5F2NO3 |
Molecular Weight |
261.18 g/mol |
IUPAC Name |
3,7-difluoro-2-nitrofluoren-9-one |
InChI |
InChI=1S/C13H5F2NO3/c14-6-1-2-7-8-4-11(15)12(16(18)19)5-10(8)13(17)9(7)3-6/h1-5H |
InChI Key |
DYURKAXDBWRFLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C3=CC(=C(C=C23)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


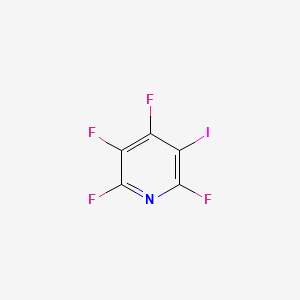


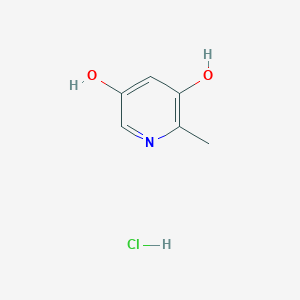
![6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid](/img/structure/B13126399.png)
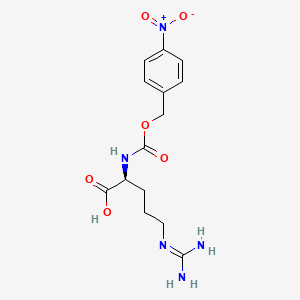
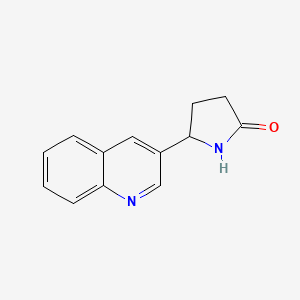
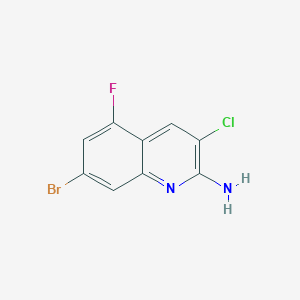
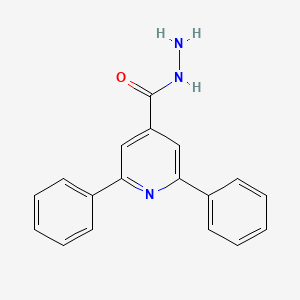
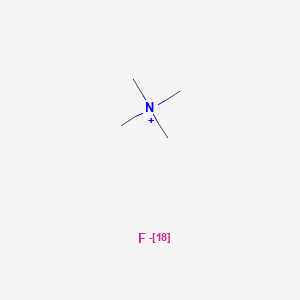
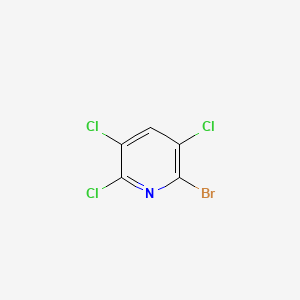
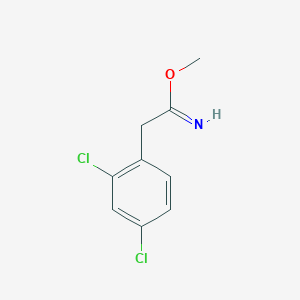
![3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one](/img/structure/B13126452.png)
